An In-depth Technical Guide to 4-Nitrophenyl Hexanoate: Structure, Properties, and Applications
An In-depth Technical Guide to 4-Nitrophenyl Hexanoate: Structure, Properties, and Applications
Introduction: The Versatility of a Chromogenic Substrate
In the landscape of biochemical research and drug development, the ability to accurately quantify enzyme activity is paramount. 4-Nitrophenyl hexanoate (4-NPH), a synthetic ester, has emerged as a crucial tool in this domain, particularly for the characterization of lipases and esterases. Its utility lies in its identity as a chromogenic substrate; upon enzymatic cleavage, it releases the intensely yellow-colored 4-nitrophenolate ion, providing a straightforward and sensitive spectrophotometric readout of enzyme kinetics. This guide provides a comprehensive overview of the chemical and molecular properties of 4-NPH, its synthesis, and a detailed protocol for its application in enzyme assays, offering field-proven insights for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
4-Nitrophenyl hexanoate is systematically known as (4-nitrophenyl) hexanoate and is also commonly referred to as p-nitrophenyl hexanoate or hexanoic acid 4-nitrophenyl ester.[1][2] The molecule is an ester formed from hexanoic acid and 4-nitrophenol.[3]
The chemical structure of 4-Nitrophenyl hexanoate is characterized by a hexanoyl group attached to a p-nitrophenyl ring through an ester linkage. The presence of the electron-withdrawing nitro group (-NO2) at the para position of the phenyl ring is critical to its function as a chromogenic substrate. This group facilitates the departure of the 4-nitrophenolate anion upon hydrolysis, a key step in the colorimetric detection of enzymatic activity.
Molecular Identifiers:
| Identifier | Value |
| IUPAC Name | (4-nitrophenyl) hexanoate[2] |
| CAS Number | 956-75-2[1][2][4][5][6][7] |
| Molecular Formula | C₁₂H₁₅NO₄[2][3][4][5] |
| SMILES | CCCCCC(=O)OC1=CC=C(C=C1)[O-][2][4][7] |
| InChI | InChI=1S/C12H15NO4/c1-2-3-4-5-12(14)17-11-8-6-10(7-9-11)13(15)16/h6-9H,2-5H2,1H3[2] |
Physicochemical and Molecular Properties
A thorough understanding of the physicochemical properties of 4-NPH is essential for its effective use in experimental settings. These properties dictate its solubility, stability, and handling requirements.
Summary of Molecular and Physical Properties:
| Property | Value |
| Molecular Weight | 237.25 g/mol [2][5] |
| Appearance | Light yellow to brown clear liquid[1] |
| Boiling Point | 145 °C at 1 mmHg[1] |
| Melting Point | 13.00 °C[7] |
| Density | 1.157 g/cm³[7] |
| Refractive Index | 1.52[1] |
| Solubility | Soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and dichloromethane.[3] For aqueous buffer preparations, co-solvents like DMSO or DMF are required for dissolution.[3] |
| Storage Conditions | Refrigerated (0-10°C) under an inert gas, as it is air and heat sensitive.[1] |
Synthesis of 4-Nitrophenyl Hexanoate
The synthesis of 4-NPH is typically achieved through the esterification of 4-nitrophenol with hexanoic acid. A common and effective method is the Fischer esterification, which involves reacting the two precursors in the presence of an acid catalyst.
Protocol for Synthesis via Fischer Esterification
This protocol outlines a standard laboratory procedure for the synthesis of 4-Nitrophenyl hexanoate. The rationale behind each step is provided to ensure a thorough understanding of the process.
Materials:
-
4-Nitrophenol
-
Hexanoic acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reactant Setup: In a round-bottom flask, combine equimolar amounts of 4-nitrophenol and hexanoic acid. Add a suitable volume of toluene to dissolve the reactants.
-
Causality: Toluene serves as a solvent and, more importantly, forms an azeotrope with the water produced during the reaction, facilitating its removal and driving the equilibrium towards the product side.
-
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Causality: The strong acid protonates the carbonyl oxygen of hexanoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 4-nitrophenol.
-
-
Reflux and Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water-toluene azeotrope will distill over and be collected in the Dean-Stark trap, with the denser water separating to the bottom. Continue the reflux until no more water is collected.
-
Causality: Continuous removal of water is crucial to overcome the reversible nature of esterification and achieve a high yield of the desired ester.
-
-
Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted hexanoic acid.
-
Causality: The basic sodium bicarbonate deprotonates the acidic components, converting them into their water-soluble salts, which can then be removed in the aqueous layer.
-
-
Extraction and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Causality: The water and brine washes remove any remaining water-soluble impurities. Anhydrous magnesium sulfate is a drying agent that removes residual water from the organic phase.
-
-
Solvent Removal and Purification: Filter off the drying agent and remove the toluene using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography if necessary.
-
Causality: Rotary evaporation efficiently removes the high-boiling point solvent under reduced pressure. Further purification ensures the removal of any side products or unreacted starting materials.
-
Application in Enzyme Assays: A Chromogenic Approach to Kinetics
The primary application of 4-Nitrophenyl hexanoate is as a chromogenic substrate for assaying the activity of lipases and esterases.[3] These enzymes catalyze the hydrolysis of the ester bond in 4-NPH, releasing hexanoic acid and 4-nitrophenol.[3]
Under alkaline conditions, the liberated 4-nitrophenol is deprotonated to form the 4-nitrophenolate ion, which exhibits a strong absorbance at approximately 405-410 nm.[8][9] The rate of formation of this yellow-colored product is directly proportional to the enzyme's activity.[10]
Enzymatic Hydrolysis and Detection Principle
The following diagram illustrates the enzymatic reaction and the subsequent color change that forms the basis of the assay.
Caption: Enzymatic hydrolysis of 4-NPH and subsequent deprotonation.
Detailed Protocol for a Lipase Assay
This protocol provides a robust and self-validating method for determining lipase activity using 4-NPH.
Materials:
-
4-Nitrophenyl hexanoate (substrate)
-
Lipase enzyme solution (of unknown activity)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)[10]
-
Triton X-100 (emulsifying agent)[10]
-
Isopropanol or another suitable organic solvent for the substrate stock solution
-
96-well microplate[10]
-
Microplate reader capable of measuring absorbance at 405-410 nm[10]
-
Incubator[10]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Substrate Stock Solution (e.g., 10 mM): Due to its limited aqueous solubility, prepare a stock solution of 4-NPH in a suitable organic solvent like isopropanol.
-
Trustworthiness: A stock solution in an organic solvent ensures complete dissolution and accurate concentration.
-
-
Assay Buffer (50 mM Tris-HCl, pH 8.0): Prepare the buffer and adjust the pH to the optimal range for the lipase being studied.
-
Expertise: The choice of pH is critical as enzyme activity is highly pH-dependent. pH 8.0 is a common starting point for many lipases.
-
-
Substrate Emulsion: To make the substrate accessible to the water-soluble enzyme, prepare an emulsion. A common method is to add the substrate stock solution to the assay buffer containing an emulsifying agent like Triton X-100.[10] For example, a 1 mM substrate emulsion can be prepared by adding 1 part of a 10 mM stock solution to 9 parts of assay buffer containing Triton X-100.
-
Causality: The emulsifying agent creates micelles that encapsulate the hydrophobic substrate, increasing the surface area for the enzyme to act upon.
-
-
-
Assay Procedure:
-
Plate Setup: Set up a 96-well microplate with appropriate wells for blanks, controls, and enzyme samples.
-
Substrate Addition: Add a defined volume of the substrate emulsion (e.g., 180 µL) to each well.[10]
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.[10]
-
Reaction Initiation: To start the reaction, add a small volume of the enzyme solution (e.g., 20 µL) to the sample wells.[10] For the blank wells, add the same volume of buffer.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
Self-Validation: A kinetic reading allows for the determination of the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity before substrate depletion or product inhibition occurs.
-
-
-
Data Analysis:
-
Calculate the Rate of Change in Absorbance (ΔA/min): For each sample, determine the linear rate of increase in absorbance over time.
-
Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation. The molar extinction coefficient (ε) for 4-nitrophenolate under alkaline conditions is approximately 18,300 to 18,400 M⁻¹cm⁻¹.[8]
Formula for Activity (Units/mL):
One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified assay conditions.
-
Conclusion
4-Nitrophenyl hexanoate is a powerful and reliable tool for the quantitative analysis of lipolytic enzymes. Its well-defined chemical structure and predictable chromogenic properties make it an indispensable substrate in both fundamental research and high-throughput screening applications in drug development. By understanding its molecular properties and adhering to robust experimental protocols, researchers can leverage 4-NPH to gain valuable insights into enzyme kinetics and inhibitor efficacy.
References
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PubChem. (n.d.). 4-nitrophenyl hexanoate (C12H15NO4). Retrieved from [Link]
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Arctom. (n.d.). CAS NO. 956-75-2 | 4-Nitrophenyl hexanoate. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]
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ScienceDirect. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Retrieved from [Link]
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MDPI. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Retrieved from [Link]
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PubChem. (n.d.). 4-Nitrophenyl hexanoate. Retrieved from [Link]
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DergiPark. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Relative activities of the lipases towards p-nitrophenyl hexanoate (C6).... Retrieved from [Link]
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PubMed. (n.d.). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Retrieved from [Link]
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ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol + NaBH4, and (c) 4-aminophenol. Retrieved from [Link]
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ACS Publications. (n.d.). Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed. Retrieved from [Link]
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PubChem. (n.d.). 4-Nitrophenol. Retrieved from [Link]
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NCBI. (n.d.). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. Retrieved from [Link]
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